N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide
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Description
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. For example, the cyanomethyl group (N≡CCH2–) is a type of nitrile group .
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from its constituent elements or other compounds. This often involves various chemical reactions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be analyzed using various spectroscopic methods .Chemical Reactions Analysis
This involves studying the transformations that the compound undergoes when it reacts with other compounds. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, etc. These properties can give insights into how the compound behaves under different conditions .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-9-5-8-16-11(9)12(15)14(7-6-13)10-3-4-10/h5,8,10H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNZTVRXMDXCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)N(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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